2-Fluoro-4-isopropylphenol 2-Fluoro-4-isopropylphenol
Brand Name: Vulcanchem
CAS No.: 197362-75-7
VCID: VC21323984
InChI: InChI=1S/C9H11FO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3
SMILES: CC(C)C1=CC(=C(C=C1)O)F
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol

2-Fluoro-4-isopropylphenol

CAS No.: 197362-75-7

Cat. No.: VC21323984

Molecular Formula: C9H11FO

Molecular Weight: 154.18 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-isopropylphenol - 197362-75-7

Specification

CAS No. 197362-75-7
Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
IUPAC Name 2-fluoro-4-propan-2-ylphenol
Standard InChI InChI=1S/C9H11FO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3
Standard InChI Key AJYBHMQEIBOMHW-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)O)F
Canonical SMILES CC(C)C1=CC(=C(C=C1)O)F

Introduction

Chemical Structure and Properties

Molecular Identification

2-Fluoro-4-isopropylphenol is precisely identified through various chemical identifiers and structural parameters. The compound is registered with CAS number 197362-75-7, which serves as its unique identifier in chemical databases and literature. Table 1 provides a comprehensive overview of the molecular identification parameters for this compound.

Table 1: Molecular Identification Parameters of 2-Fluoro-4-isopropylphenol

ParameterValue
CAS Number197362-75-7
Molecular FormulaC₉H₁₁FO
Molecular Weight154.18 g/mol
IUPAC Name2-fluoro-4-propan-2-ylphenol
Standard InChIInChI=1S/C9H11FO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3
Standard InChIKeyAJYBHMQEIBOMHW-UHFFFAOYSA-N
SMILESCC(C)C1=CC(=C(C=C1)O)F
Canonical SMILESCC(C)C1=CC(=C(C=C1)O)F

Physical Properties

The physical properties of 2-Fluoro-4-isopropylphenol are significant determinants of its behavior in various chemical environments and applications. While specific experimental data on this compound is limited in the search results, its physical properties can be inferred based on its structural characteristics and comparison with related compounds.

As a phenolic compound with moderate molecular weight, 2-Fluoro-4-isopropylphenol likely exhibits properties typical of substituted phenols, including moderate water solubility due to the hydroxyl group and higher solubility in organic solvents. The presence of the isopropyl group increases its lipophilicity compared to unsubstituted phenol, while the fluorine substituent affects its electronic distribution and hydrogen bonding capabilities.

Structural Features

The structural features of 2-Fluoro-4-isopropylphenol contribute significantly to its chemical behavior and potential applications. The compound contains three key structural elements:

  • A phenol core structure with a hydroxyl group, which contributes to hydrogen bonding capabilities and acidic properties.

  • A fluorine atom at the ortho (2) position relative to the hydroxyl group, which influences the electronic distribution and acidity of the phenolic hydroxyl.

  • An isopropyl group at the para (4) position, which provides hydrophobicity and steric bulk.

These structural elements create a compound with distinctive chemical properties. The hydroxyl group enables hydrogen bonding and provides a reactive site for functionalization. The fluorine atom, being electronegative, withdraws electron density from the aromatic ring, potentially enhancing the acidity of the phenolic hydroxyl while also providing a site for potential hydrogen bonding. The isopropyl group contributes steric bulk and hydrophobicity, which can influence the compound's solubility profile and interactions with biological systems.

Synthesis and Preparation

Common Synthetic Routes

The synthesis of 2-Fluoro-4-isopropylphenol typically involves strategic chemical transformations to introduce both the fluorine atom and the isopropyl group at their respective positions on the phenol ring. While the search results don't provide a direct synthetic route for this specific compound, the synthesis likely follows approaches similar to those used for related fluorinated aromatic compounds and isopropylphenols.

Based on general principles of organic synthesis and information from related compounds, potential synthetic pathways may include:

  • Fluorination of 4-isopropylphenol using selective fluorinating agents

  • Isopropylation of 2-fluorophenol using alkylation catalysts

  • Multi-step approaches involving protection-deprotection strategies

ApproachStarting MaterialsKey ReagentsReaction ConditionsConsiderations
Sequential substitutionPhenolFluorinating agent, isopropylating agentControlled temperature, catalystsRegioselectivity control
Functional group modification2-FluorophenolIsopropylation catalystAlkylation conditionsPosition selectivity
Protection-deprotectionProtected phenol derivativesSelective reagentsMulti-step sequenceYield optimization

Applications and Research Findings

Research Applications

2-Fluoro-4-isopropylphenol has been explored in several research areas due to its unique structural properties. While specific research data on this exact compound is limited in the search results, its potential applications can be inferred from its structural features and the applications of related compounds.

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Properties
2-Fluoro-4-isopropylphenolC₉H₁₁FOBase compoundReference properties
4-IsopropylphenolC₉H₁₂OLacks fluorine at 2-positionDifferent electronic distribution, lower acidity
2-Fluoro-4-nitrophenolC₆H₄FNO₃Nitro group instead of isopropylMore electron-withdrawing, higher acidity, different solubility

The structural variations between these compounds lead to significant differences in their chemical behavior. For instance, 4-isopropylphenol (also known as p-cumenol or australol) lacks the fluorine atom present in 2-Fluoro-4-isopropylphenol, which would result in different electronic properties and potentially different reactivity patterns . Similarly, 2-Fluoro-4-nitrophenol replaces the isopropyl group with a strongly electron-withdrawing nitro group, likely resulting in increased acidity of the phenolic hydroxyl and different solubility characteristics .

Chemical Reactivity

General Reactivity Patterns

The phenolic hydroxyl group is likely to exhibit typical phenol reactivity, including:

  • Acid-base reactions: Acting as a weak acid due to the stabilization of the phenoxide anion by the aromatic ring

  • Electrophilic aromatic substitution: Directing incoming electrophiles to ortho and para positions, though these positions are already occupied in this molecule

  • Nucleophilic reactions: The hydroxyl can participate in esterification, etherification, and other transformations

The fluorine atom affects reactivity by:

  • Altering the electronic distribution in the aromatic ring

  • Potentially increasing the acidity of the phenolic hydroxyl through its electron-withdrawing effect

  • Providing resistance to certain metabolic transformations in biological systems

The isopropyl group contributes through:

  • Steric effects that may hinder reactions at adjacent positions

  • Electron-donating inductive effects that can counterbalance the electron-withdrawing effects of fluorine

  • Hydrophobic interactions that affect solubility and binding to non-polar surfaces or pockets

Observed Chemical Transformations

From the search results, we can infer some chemical transformations relevant to 2-Fluoro-4-isopropylphenol based on reactions of related compounds. For instance, the phenolic oxygen in 2-fluoro-4-nitrophenol has been shown to participate in nucleophilic substitution reactions, as demonstrated by its reaction with 3-hydroxymethyl-l-methylpiperidine to form 3-(2-fluoro-4-nitrophenoxymethyl)-1-methylpiperidine . A similar reactivity pattern might be expected for 2-Fluoro-4-isopropylphenol.

Additionally, the search results provide information on reactions of 2-fluoro-4-nitrophenol with 4-chloro-7-methoxyquinoline, yielding 4-(2-fluoro-4-nitrophenoxy)-7-methoxyquinoline under various conditions . These transformations suggest that the phenolic oxygen in 2-Fluoro-4-isopropylphenol could similarly participate in nucleophilic aromatic substitution reactions when the electrophilic partner is sufficiently activated.

Future Research Directions

Research Gaps

Current research on 2-Fluoro-4-isopropylphenol appears limited, with significant gaps in the available literature. Future studies could address:

  • Comprehensive characterization of physical, spectroscopic, and thermodynamic properties

  • Efficient and scalable synthetic routes with improved regioselectivity

  • Detailed toxicological and environmental impact assessments

  • Structure-activity relationship studies in various biological systems

  • Exploration of the compound's potential in polymer chemistry and materials science

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